![molecular formula C8H7NO3 B14253779 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole CAS No. 350028-07-8](/img/structure/B14253779.png)
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining elements of oxazole and dioxocino rings
Métodos De Preparación
The synthesis of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent. The reaction time is generally around 5 hours . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Análisis De Reacciones Químicas
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to a range of substituted oxazole products.
Common reagents used in these reactions include triethylamine, methanol, and propargyl alcohol . Major products formed from these reactions include dihydroisoxazole and isoxazole derivatives .
Aplicaciones Científicas De Investigación
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole involves its interaction with various molecular targets and pathways. The compound readily binds with biological systems such as enzymes and receptors via numerous non-covalent interactions . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole can be compared with other similar compounds such as oxazole, isoxazole, and oxadiazoles . These compounds share similar heterocyclic structures but differ in their specific ring compositions and substituents. The uniqueness of this compound lies in its combined oxazole and dioxocino rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
350028-07-8 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
4,9,11-trioxa-3-azatricyclo[6.3.1.02,6]dodeca-1,5,7-triene |
InChI |
InChI=1S/C8H7NO3/c1-5-3-12-9-8(5)7-2-6(1)10-4-11-7/h1,3,9H,2,4H2 |
Clave InChI |
WHXDTFZOROKWHP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CONC3=C1OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


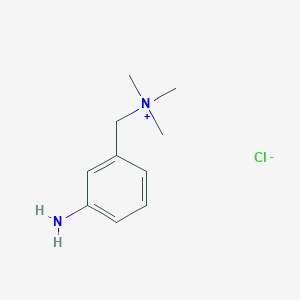
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
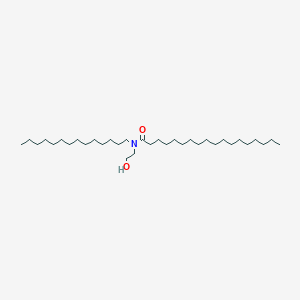
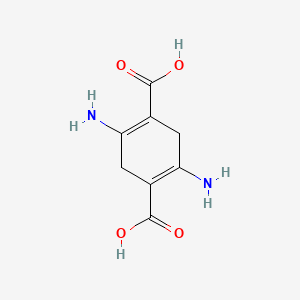
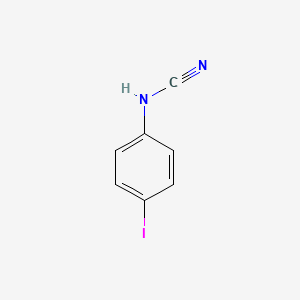
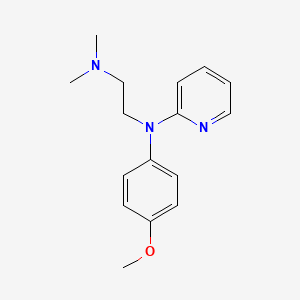
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
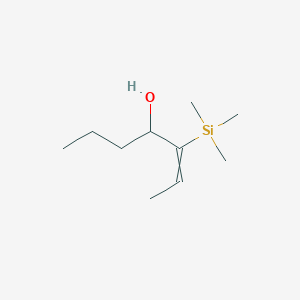
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
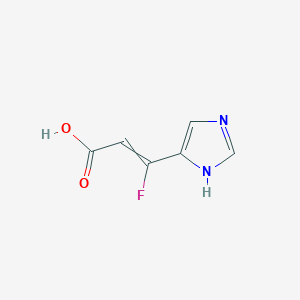
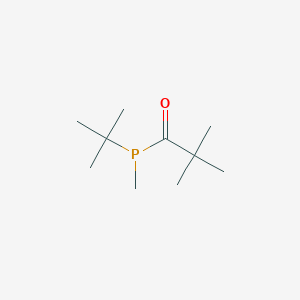
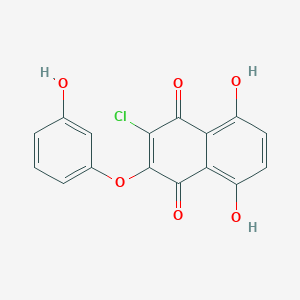
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
